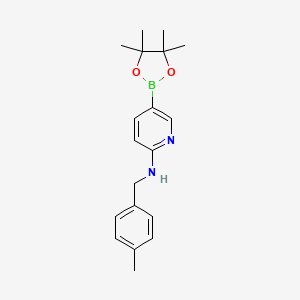

N-(4-Methylbenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

N-(4-Methylbenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organoboron compound featuring a pyridine core substituted with a pinacol boronate ester group at the 5-position and a 4-methylbenzylamine moiety at the 2-position. Its molecular formula is C₁₉H₂₅BN₂O₂, with a molecular weight of 324.23 g/mol and a CAS number of 1073354-32-1 . This compound is part of a broader class of aryl boronate esters widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BN2O2/c1-14-6-8-15(9-7-14)12-21-17-11-10-16(13-22-17)20-23-18(2,3)19(4,5)24-20/h6-11,13H,12H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMJUGQUPACTDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660613 | |

| Record name | N-[(4-Methylphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-32-1 | |

| Record name | N-[(4-Methylphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Methylphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:

Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.

Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be attached through a nucleophilic substitution reaction, where the amine group on the pyridine ring reacts with a 4-methylbenzyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of more efficient catalysts, and automated purification processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the pyridine ring or the boronate ester, potentially leading to the formation of dihydropyridine or borane derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions ortho or para to the amine group on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Dihydropyridine or borane derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing the dioxaborolane moiety exhibit potential anticancer properties. For instance, dioxaborolanes have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the pyridine and methylbenzyl groups may enhance these effects by improving solubility and bioavailability.

Case Study: Boron Compounds in Cancer Therapy

A study highlighted the effectiveness of boron-containing compounds in targeting cancer cells. The dioxaborolane structure was shown to facilitate the delivery of boron to tumor sites, enhancing the efficacy of boron neutron capture therapy (BNCT) . This application is particularly relevant for N-(4-Methylbenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine due to its structural characteristics.

Materials Science

Polymer Chemistry

The compound can serve as a functional monomer in the synthesis of advanced polymers. Its unique boron-containing structure allows for enhanced cross-linking capabilities in polymer networks, leading to materials with improved thermal and mechanical properties.

Table: Properties of Polymers Derived from Dioxaborolanes

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Improved |

Organic Synthesis

Cross-Coupling Reactions

this compound is a valuable reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. Its ability to act as a boron source facilitates the formation of carbon-carbon bonds between aryl and vinyl halides.

Case Study: Suzuki Coupling Efficiency

In a comparative study of various boronic acids used in Suzuki coupling reactions, it was found that this compound exhibited superior reactivity compared to traditional boronic acids due to its steric and electronic properties . This makes it an attractive choice for synthesizing complex organic molecules.

Mechanism of Action

The mechanism by which N-(4-Methylbenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The boronate ester group could also participate in reversible covalent interactions with diols or other nucleophiles.

Comparison with Similar Compounds

Key Observations :

- Substitution at the pyridine 3-position (e.g., 3-methyl or 3-chloro) introduces steric or electronic modulation, altering reactivity in cross-coupling reactions .

- Trifluoromethyl-substituted analogs (e.g., MSE PRO’s CM9307, C₁₂H₁₆BF₃N₂O₂ ) exhibit higher molecular weights (288.07 g/mol) and enhanced metabolic stability due to the CF₃ group .

Biological Activity

N-(4-Methylbenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C21H28BNO3

- Molecular Weight : 357.35 g/mol

- CAS Number : Not explicitly listed in the sources but related compounds are noted.

The compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the dioxaborolane moiety is crucial for its reactivity and interaction with biological systems. Studies suggest that it may act as a boron-containing compound that can influence enzyme activity and cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound have shown promise in anticancer studies. For instance:

- Case Study : A study on boron-containing compounds demonstrated their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) when exposed to light (photodynamic therapy) .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases. The mechanism involves modulation of oxidative stress and inflammation:

- Research Finding : In vitro studies have shown that similar pyridine derivatives can reduce neuronal cell death by inhibiting inflammatory cytokines .

Antimicrobial Activity

There is emerging evidence suggesting that this class of compounds may possess antimicrobial properties:

- Study Result : Compounds with similar structures have been tested against various bacterial strains and exhibited significant inhibitory effects .

Toxicity Profile

The toxicity profile of this compound is crucial for its therapeutic application:

- Skin and Eye Irritation : The compound is reported to cause skin irritation (H315) and serious eye irritation (H319), necessitating careful handling .

Data Table of Biological Activities

Q & A

Basic Question: What are the optimal strategies for synthesizing this compound?

Methodological Answer:

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. For example:

Step 1: Prepare the pyridin-2-amine scaffold with a methylbenzyl substituent at the amine position.

Step 2: Introduce the boronic ester group at the 5-position of the pyridine ring using palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) under inert conditions .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high-purity isolation .

Advanced Question: How to resolve structural ambiguities in crystallographic characterization?

Methodological Answer:

For crystallographic analysis:

- Data Collection: Use high-resolution X-ray diffraction (λ = Cu-Kα or Mo-Kα) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement: Employ the SHELX suite (SHELXL for refinement, SHELXS for structure solution) to model hydrogen bonding and torsional angles. For example, intramolecular N–H⋯N interactions in pyridine derivatives can stabilize specific conformations .

- Validation: Cross-check with spectroscopic data (¹H/¹³C NMR, IR) to confirm bond geometries and substituent orientations.

Basic Question: What analytical techniques validate purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methylbenzyl protons at δ ~2.3 ppm, pyridine aromatic protons at δ ~7–8 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ peak matching C₂₀H₂₆BN₂O₂).

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .

Advanced Question: How does the boronic ester group influence cross-coupling efficiency?

Methodological Answer:

The steric and electronic properties of the boronic ester affect reaction kinetics:

- Steric Effects: The tetramethyl dioxaborolan group enhances stability but may reduce coupling rates with bulky aryl halides.

- Electronic Effects: Electron-withdrawing groups on the pyridine ring (e.g., –NH–) activate the boron center, improving reactivity in Suzuki-Miyaura reactions.

- Catalyst Optimization: Use Pd(PPh₃)₄ or SPhos ligands for electron-deficient substrates. Monitor reaction progress via TLC or in situ ¹¹B NMR to detect boronate intermediates .

Basic Question: How to mitigate hydrolysis of the boronic ester during storage?

Methodological Answer:

- Storage Conditions: Keep under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., THF, DCM).

- Stabilizers: Add 1–2% triethylamine to neutralize trace acids.

- Quality Control: Periodically test via ¹¹B NMR (δ ~30 ppm for intact boronic ester; δ ~18 ppm for hydrolyzed boronic acid) .

Advanced Question: How to investigate regioselectivity in functionalization reactions?

Methodological Answer:

- Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to predict reactive sites. For example, the 5-position of pyridine is more electrophilic due to conjugation with the amine group.

- Isotopic Labeling: Introduce deuterium at specific positions to track reaction pathways via MS/MS fragmentation.

- Competition Experiments: Compare reaction rates with para/meta-substituted aryl halides to quantify steric vs. electronic effects .

Basic Question: What solvents and conditions are optimal for catalytic reactions?

Methodological Answer:

- Solvents: Use polar aprotic solvents (DMF, DMSO) for Pd-catalyzed couplings or toluene for thermally sensitive reactions.

- Temperature: 80–100°C for Suzuki-Miyaura; lower temperatures (25–50°C) for Buchwald-Hartwig aminations.

- Base Selection: Cs₂CO₃ or K₃PO₄ for deprotonation without side reactions .

Advanced Question: How to design derivatives for enhanced biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify the methylbenzyl group (e.g., fluorination, methoxylation) to alter lipophilicity and binding affinity.

- In Silico Screening: Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis.

- In Vitro Assays: Test cytotoxicity (MTT assay) and target inhibition (IC₅₀) in cell lines (e.g., HEK293, HeLa) .

Basic Question: How to troubleshoot low yields in coupling reactions?

Methodological Answer:

- Catalyst Poisoning: Test for thiol or amine impurities via GC-MS; pre-treat solvents with molecular sieves.

- Oxygen Sensitivity: Ensure rigorous degassing (freeze-pump-thaw cycles) for air-sensitive catalysts.

- Alternative Ligands: Switch to XPhos or RuPhos ligands for challenging substrates .

Advanced Question: How to quantify boronate hydrolysis kinetics under physiological conditions?

Methodological Answer:

- pH-Dependent Studies: Use UV-Vis spectroscopy (λ = 260–280 nm) to monitor boronate → boronic acid conversion in buffered solutions (pH 5–8).

- Kinetic Modeling: Apply pseudo-first-order rate equations (kobs = k[H⁺]ⁿ) to determine acid-catalyzed hydrolysis rates.

- Biological Relevance: Simulate blood plasma conditions (37°C, pH 7.4) to estimate in vivo stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.